

what is the chemical structure of Pyrophen

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pyrophen**
Cat. No.: **B166695**

[Get Quote](#)

An In-depth Technical Guide to Pyrophen

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of **Pyrophen**, a natural product with demonstrated anticancer potential.

Chemical Identity and Structure

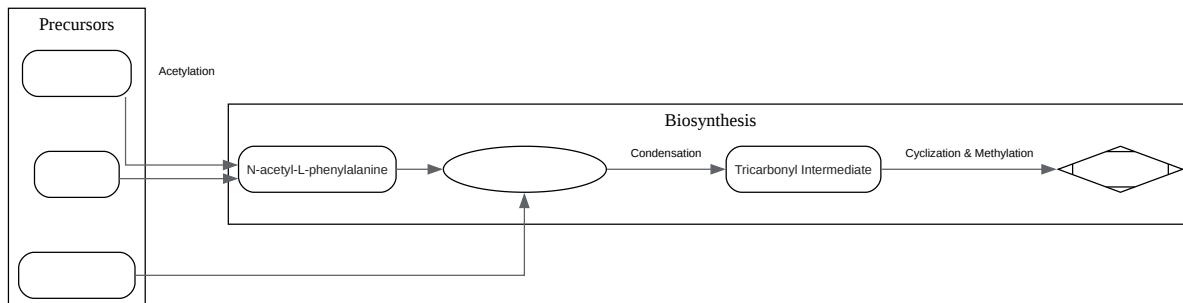
Pyrophen is a secondary metabolite classified as a 2-pyrone derivative of the amino acid L-phenylalanine.^{[1][2]} First isolated from the fungus *Aspergillus niger*, it has since been identified in other fungal species, including *Alternaria alternata* and as an endophyte from *Piper crocatum*.^{[2][3][4]}

The chemical structure of **Pyrophen** is characterized by a 4-methoxy-2-pyrone ring linked to an N-acetylated L-phenylalanine moiety.^{[1][2]}

Chemical Identifiers

Identifier	Value
IUPAC Name	N-[(1S)-1-(4-methoxy-6-oxopyran-2-yl)-2-phenylethyl]acetamide[1]
Molecular Formula	C16H17NO4[1]
Molecular Weight	287.31 g/mol [1]
CAS Number	131190-56-2[1]
SMILES	CC(=O)N--INVALID-LINK-- C2=CC(=CC(=O)O2)OC[5]

| InChI | InChI=1S/C16H17NO4/c1-11(18)17-14(8-12-6-4-3-5-7-12)15-9-13(20-2)10-16(19)21-15/h3-7,9-10,14H,8H2,1-2H3,(H,17,18)/t14-/m0/s1[1] |


Physicochemical Properties

Property	Value
Monoisotopic Mass	287.11575802 Da[1]
XlogP (Predicted)	1.6[1]
Appearance	White crystalline powder[4]

Biosynthesis and Total Synthesis

Proposed Biosynthetic Pathway

Pyrophen is believed to be of polyketide origin, derived from the amino acid L-phenylalanine. [3][6] The proposed biosynthetic pathway involves the sequential condensation of two malonyl-CoA units with an activated N-acetyl-L-phenylalanine to form a 1,3,5-tricarbonyl intermediate. Subsequent intramolecular cyclization and dehydration would then form the characteristic α -pyrone ring.[6]

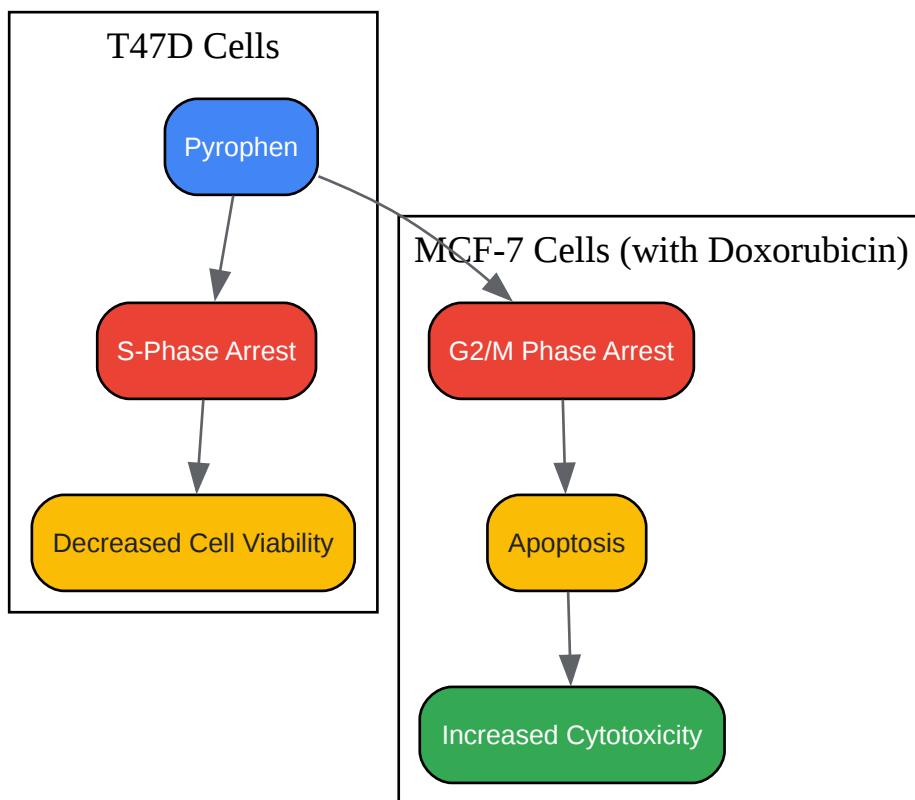
[Click to download full resolution via product page](#)

Caption: Proposed biosynthetic pathway of **Pyrophen**.

Total Synthesis

The first total synthesis of **Pyrophen** has been accomplished in six steps starting from commercially available N-Boc protected amino acids.^{[6][7]} Key steps in this synthetic route include a vinylogous Claisen condensation for fragment coupling and a dioxinone thermolysis/cyclization cascade to form the α -pyrone ring, achieving an overall yield of 15-25%.
^[6]

Biological Activity and Mechanism of Action

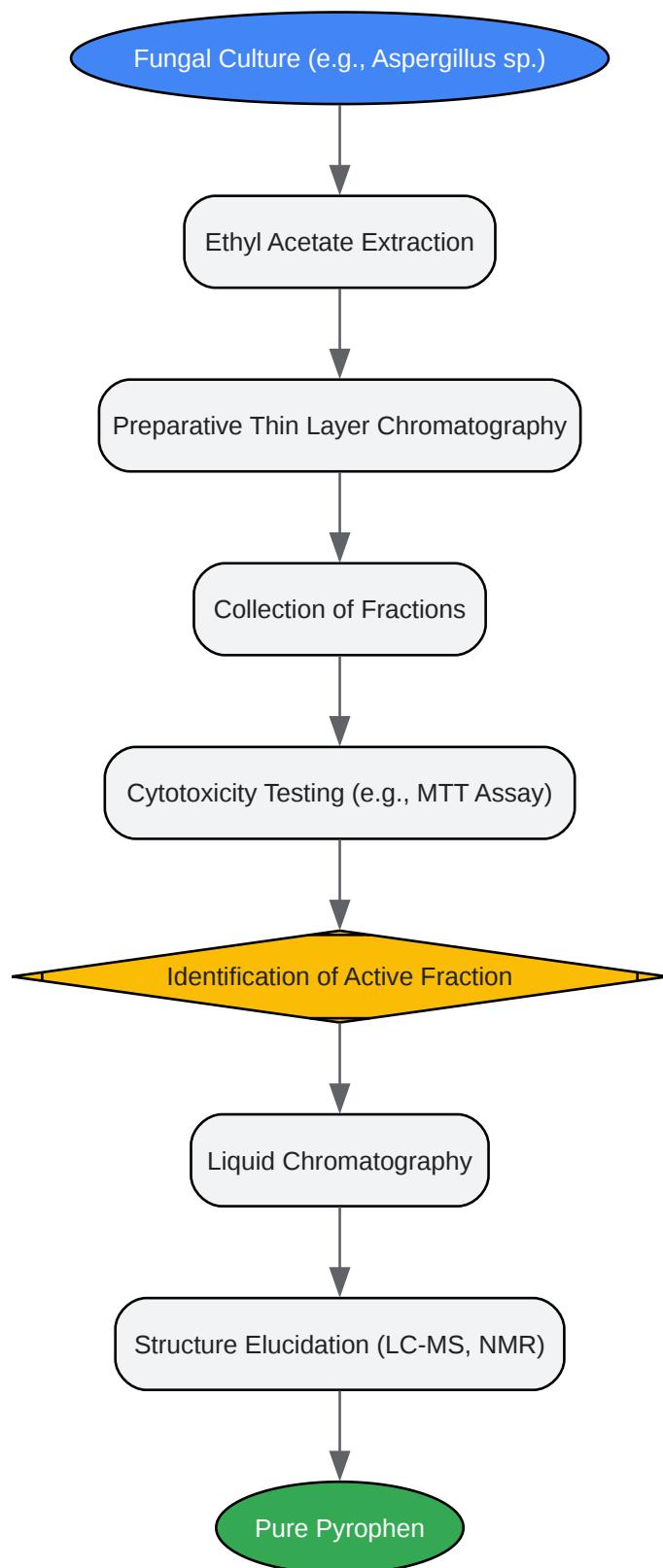

Pyrophen has demonstrated notable cytotoxic activity against human breast cancer cell lines.

In Vitro Cytotoxicity

Cell Line	IC50 Value
T47D (human ductal breast epithelial tumor)	9.2 µg/mL[4][8]
MCF-7 (human breast adenocarcinoma)	70.57 µg/mL[9][10]
Vero (normal kidney epithelial from African green monkey)	109.0 µg/mL[4][8]

Mechanism of Action

Studies suggest that **Pyrophen** exerts its anticancer effects through the modulation of the cell cycle. In T47D cells, treatment with **Pyrophen** at a concentration of 400 ng/mL induced cell cycle arrest in the S-phase.[4][8] In combination with doxorubicin, **Pyrophen** was shown to induce G2/M phase arrest in MCF-7 cells.[9][11] The compound exhibits a degree of selectivity for cancer cells, being significantly less cytotoxic to the normal Vero cell line.[4][8]


[Click to download full resolution via product page](#)

Caption: Cellular effects of **Pyrophen** on breast cancer cell lines.

Experimental Protocols

Isolation and Purification of Pyrophen

The following is a general workflow for the isolation of **Pyrophen** from fungal cultures.

[Click to download full resolution via product page](#)

Caption: General workflow for the isolation of **Pyrophen**.

A detailed protocol for the bioassay-guided fractionation is as follows:

- Extraction: The fungal culture is extracted with ethyl acetate.
- Fractionation: The crude ethyl acetate extract is partitioned by preparative thin-layer chromatography to yield multiple fractions.[4]
- Bioassay: Each fraction is tested for its cytotoxic activity against T47D and Vero cells to identify the most potent and selective fraction.[4]
- Purification: The bioactive fraction is further purified using liquid chromatography to isolate the pure compound.[4]
- Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods, including Liquid Chromatography-Mass Spectrometry (LC-MS), 1H-NMR, 13C-NMR, COSY, DEPT, HMQC, and HMBC analyses.[4][8]

In Vitro Cytotoxicity Assay (MTT Assay)

- Cell Seeding: T47D, MCF-7, or Vero cells are seeded into 96-well plates at a density of 5×10^3 cells per well in 100 μL of RPMI 1640 medium supplemented with 10% FBS, 1% penicillin/streptomycin, and 1 $\mu\text{g}/\text{mL}$ fungizone.[4] The plates are incubated for 48 hours at 37°C in a 5% CO₂ humidified incubator until they reach 70-80% confluence.[4]
- Compound Treatment: The cells are treated with various concentrations of **Pyrophen** and incubated for an additional 24 hours.[4]
- MTT Addition: The treatment medium is removed, and 100 μL of fresh medium containing 0.5 mg/mL MTT is added to each well. The plates are then incubated for 4 hours at 37°C.[4]
- Formazan Solubilization: The MTT-containing medium is removed, and the reaction is stopped by adding 100 μL of 10% SDS to each well to dissolve the formazan crystals.[4]
- Absorbance Reading: The absorbance is measured at 595 nm using a microplate reader.[4]
- IC₅₀ Determination: The data are used to generate a dose-response curve, from which the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is calculated.[4]

Cell Cycle Analysis by Flow Cytometry

- Cell Seeding and Treatment: T47D or MCF-7 cells are seeded in six-well plates at a density of 5×10^5 cells per well in 3 mL of medium and incubated for 24 hours.[4] The cells are then treated with the desired concentration of **Pyrophen** and incubated for a further 16 hours.[4]
- Cell Harvesting: The cells are harvested by trypsinization and washed with PBS.
- Staining: The harvested cells are re-suspended in PBS containing 50 μ g/mL propidium iodide for DNA staining.[4]
- Flow Cytometry: The cell cycle distribution is analyzed using a flow cytometer.[4] The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrophen | C16H17NO4 | CID 131349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure and absolute configuration of pyrophen, a novel pryrone derivative of L-phenylalanine from *Aspergillus niger* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- 4. journal.waocp.org [journal.waocp.org]
- 5. PubChemLite - Pyrophen (C16H17NO4) [pubchemlite.lcsb.uni.lu]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Total Synthesis of Pyrophen and Campyrones A-C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrophen Produced by Endophytic Fungi *Aspergillus* sp Isolated from *Piper crocatum* Ruiz and Pav Exhibits Cytotoxic Activity and Induces S Phase Arrest in T47D Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrophen Isolated from the Endophytic Fungus *Aspergillus fumigatus* Strain KARSV04 Synergizes the Effect of Doxorubicin in Killing MCF7 but not T47D Cells - PMC

[pmc.ncbi.nlm.nih.gov]

- 10. Pyrophen Isolated from the Endophytic Fungus Aspergillus fumigatus Strain KARSV04 Synergizes the Effect of Doxorubicin in Killing MCF7 but not T47D Cells - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [what is the chemical structure of Pyrophen]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166695#what-is-the-chemical-structure-of-pyrophen]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com